

Me-Tet-PEG4-NHBoc molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Me-Tet-PEG4-NHBoc

Cat. No.: B15138036

[Get Quote](#)

In-Depth Technical Guide to Me-Tet-PEG4-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of **Me-Tet-PEG4-NHBoc**, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Molecular Attributes

Me-Tet-PEG4-NHBoc is a specialized chemical linker that features a methyl-tetrazine moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This combination of functional groups makes it a versatile tool for covalently linking molecules, particularly in the construction of ADCs. The PEG spacer enhances solubility and reduces aggregation, while the tetrazine and protected amine groups allow for specific, controlled conjugation reactions.

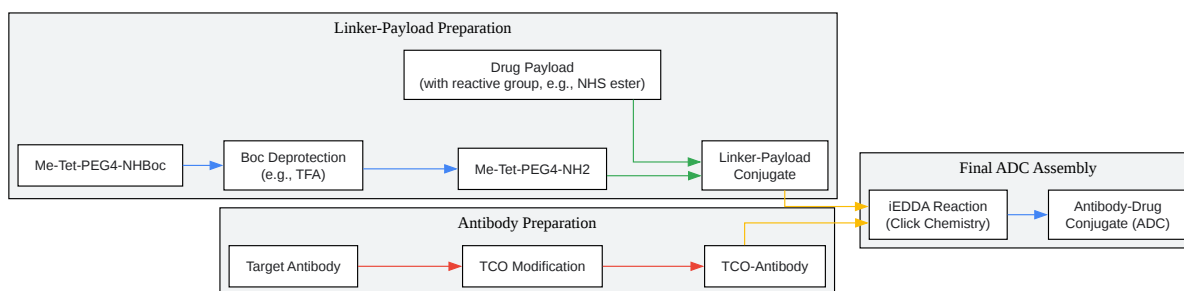
Property	Value	Source
Molecular Formula	C ₂₆ H ₄₀ N ₆ O ₇	[1]
Molecular Weight	548.64 g/mol	[1]
CAS Number	2143955-71-7	[1]

Mechanism of Action: Inverse Electron Demand Diels-Alder Reaction

The primary utility of **Me-Tet-PEG4-NHBoc** lies in its ability to participate in an inverse electron demand Diels-Alder (IEDDA) reaction.[2] This is a type of "click chemistry" reaction that is highly efficient and specific. The electron-deficient tetrazine ring on the linker rapidly and selectively reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) group, which can be engineered onto a target molecule such as an antibody. This reaction proceeds quickly under mild, biocompatible conditions without the need for a catalyst.[2]

Experimental Workflow: Antibody-Drug Conjugation

The following diagram illustrates a typical workflow for the creation of an antibody-drug conjugate using **Me-Tet-PEG4-NHBoc**. The process involves the initial preparation of the linker and payload, followed by the conjugation to a TCO-modified antibody.



[Click to download full resolution via product page](#)

ADC Conjugation Workflow

Experimental Protocols

While a specific, detailed protocol for **Me-Tet-PEG4-NHBoc** is not readily available in the public domain, the following represents a generalized procedure for the conjugation of a tetrazine-linker to a TCO-modified antibody based on established iEDDA reaction principles. Researchers should optimize these conditions for their specific antibody and payload.

1. Deprotection of **Me-Tet-PEG4-NHBoc** (if conjugating to a payload first):

- Dissolve **Me-Tet-PEG4-NHBoc** in a suitable solvent (e.g., dichloromethane).
- Add an excess of trifluoroacetic acid (TFA) to the solution.
- Stir the reaction at room temperature for 1-2 hours.
- Remove the solvent and TFA under reduced pressure to obtain the deprotected Me-Tet-PEG4-NH₂ linker.
- Confirm deprotection via mass spectrometry.

2. Conjugation of Deprotected Linker to a Payload (e.g., with an NHS ester):

- Dissolve the deprotected linker and the NHS-ester functionalized payload in an appropriate anhydrous solvent (e.g., DMF or DMSO) containing a non-nucleophilic base such as diisopropylethylamine (DIPEA).
- Allow the reaction to proceed at room temperature for 2-4 hours or overnight.
- Monitor the reaction progress by LC-MS.
- Purify the linker-payload conjugate using an appropriate chromatographic method (e.g., HPLC).

3. iEDDA Reaction with TCO-Modified Antibody:

- Prepare the TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
- Dissolve the tetrazine-functionalized payload in a biocompatible solvent (e.g., DMSO).

- Add a molar excess of the tetrazine-payload to the antibody solution. The exact molar ratio should be optimized.
- Incubate the reaction at room temperature or 37°C for 1-4 hours.
- The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or SDS-PAGE.
- Remove the excess, unreacted linker-payload using a desalting column or size-exclusion chromatography.
- Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using methods like UV-Vis spectroscopy, mass spectrometry, or HIC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Me-Tet-PEG4-NHBoc molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15138036#me-tet-peg4-nhboc-molecular-weight-and-formula\]](https://www.benchchem.com/product/b15138036#me-tet-peg4-nhboc-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com